1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride
Overview
Description
1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride is a chemical compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes involved in cellular processes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. It has also been shown to have antimicrobial properties against various bacterial and fungal strains. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, anti-inflammatory, and analgesic properties. However, one limitation is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its toxicity and pharmacokinetics.
Future Directions
There are several future directions for research on 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. Additionally, further studies are needed to determine its potential applications in various diseases and to develop analogs with improved pharmacological properties.
Conclusion:
In conclusion, 1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride is a chemical compound that has been studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, anti-inflammatory, and analgesic properties. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo. However, it holds promise as a potential therapeutic agent for various diseases.
Scientific Research Applications
1-methyl-3-(2-nitrophenyl)benzo[f]quinoline hydrochloride has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties against various bacterial and fungal strains. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
1-methyl-3-(2-nitrophenyl)benzo[f]quinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2.ClH/c1-13-12-18(16-8-4-5-9-19(16)22(23)24)21-17-11-10-14-6-2-3-7-15(14)20(13)17;/h2-12H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWPFSLOCXQMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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